4-(Benzothiazol-2-ylcarbamoyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Scientific Research Applications
Synthesis of Unsaturated α-Acyloxybenzothiazoleamides
The synthesis of unsaturated α-acyloxybenzothiazoleamides through the Passerini three-component reaction involves 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, indicating a method for producing a range of benzothiazole derivatives with potential applications in drug development and materials science (Sheikholeslami-Farahani & Shahvelayati, 2013).
Antimicrobial Studies
Research on pyridine derivatives, including those derived from benzothiazole compounds, shows significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, highlighting the versatility of benzothiazole derivatives in pharmaceutical applications (Patel & Agravat, 2007).
Aggregation-Induced Emission Enhancement
Benzothiazole-based compounds have been synthesized to exhibit aggregation-induced emission enhancement (AIEE), indicating their application in the development of novel optical and electronic materials. The study demonstrates the potential use of these compounds in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Qian et al., 2007).
Corrosion Inhibition
Benzothiazole derivatives have also been evaluated for their effectiveness as corrosion inhibitors for metals, offering potential applications in protecting industrial equipment and infrastructure. This research underlines the chemical versatility and practical utility of benzothiazole compounds in various industrial applications (Hu et al., 2016).
Anticonvulsant Evaluation
Novel N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives have been synthesized and evaluated for their anticonvulsant effects. This suggests the potential for benzothiazole derivatives in developing new treatments for epilepsy and other seizure disorders (Malik, Bahare, & Khan, 2013).
Mechanism of Action
Target of Action
The primary target of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is the enzyme Aldose Reductase . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. When glucose levels are high, Aldose Reductase reduces glucose to sorbitol, which is then converted to fructose by sorbitol dehydrogenase .
Mode of Action
This compound interacts with Aldose Reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby disrupting the polyol pathway
Biochemical Pathways
The compound primarily affects the polyol pathway by inhibiting the action of Aldose Reductase . This pathway is particularly active when glucose levels are high, such as in individuals with diabetes. By inhibiting Aldose Reductase, this compound prevents the accumulation of sorbitol, which can cause cellular damage if levels become too high .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site, how long it stays in the body, and how it is eliminated .
Result of Action
The inhibition of Aldose Reductase by this compound can help prevent the accumulation of sorbitol, thereby potentially preventing or mitigating cellular damage associated with high glucose levels . This could have therapeutic implications for conditions such as diabetes, where glucose control is crucial .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Aldose Reductase . .
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing more efficient and environmentally friendly synthesis methods for benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant biological activity, including anti-tubercular properties . These compounds can interact with enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Benzothiazole derivatives have been shown to exhibit inhibitory effects against Mycobacterium tuberculosis, suggesting potential impacts on cellular processes .
Molecular Mechanism
Benzothiazole derivatives have been shown to interact with the target DprE1, a potential therapeutic target for anti-tubercular drugs .
properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(6-3-7-11(16)17)14-12-13-8-4-1-2-5-9(8)18-12/h1-2,4-5H,3,6-7H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJNBVIMTRPISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.